5-(Aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrazolo[1,5-a]pyridine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the aminomethyl and isopropyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: Another heterocyclic compound with similar structural features and biological activity.
Pyrazolo[3,4-b]pyridine: A related compound with a different arrangement of nitrogen atoms in the ring structure.
Uniqueness
5-(Aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its specific functional groups and the resulting biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C12H20N4O |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
5-(aminomethyl)-N-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H20N4O/c1-8(2)15-12(17)10-7-14-16-4-3-9(6-13)5-11(10)16/h7-9H,3-6,13H2,1-2H3,(H,15,17) |
InChI Key |
YTHOOUWSAVVKKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C2CC(CCN2N=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.